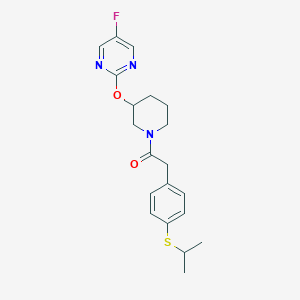

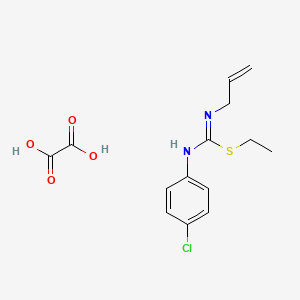

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide, also known as DNO, is a chemical compound that has been widely studied for its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Fluorescent Probes for Membrane Studies

Nitrobenzoxadiazole (NBD) derivatives are commonly used in fluorescence-based studies for investigating lipid bilayer surfaces, membrane potential, and asymmetry. Their applications include controlling redox reactions on lipid bilayer surfaces and studying membrane dipole potentials. The fluorescent properties of NBD-labeled compounds are sensitive to the membrane environment, making them valuable tools for biophysical and biochemical investigations of cellular membranes (Alakoskela & Kinnunen, 2001).

Antimicrobial and Antitumor Agents

Compounds containing oxadiazole and thiadiazole scaffolds exhibit significant cytotoxic and antimicrobial properties. The synthesis of such derivatives, including their evaluation against various microbial strains, highlights their potential as leads for developing new antimicrobial and antitumor therapies. For instance, certain oxadiazole derivatives have shown considerable cytotoxic properties when compared to standard chemotherapy agents (Mutchu et al., 2018).

Corrosion Inhibition

Oxadiazole derivatives also play a role in corrosion inhibition, particularly in protecting metals from corrosion in acidic environments. This application is crucial in industrial processes where metal longevity and integrity are paramount. The effectiveness of these compounds as corrosion inhibitors has been demonstrated through various electrochemical techniques, highlighting their potential utility in materials science (Lagrenée et al., 2001).

Chemical Synthesis and Drug Development

Furthermore, the structural motifs found in nitrobenzamide derivatives are integral to synthesizing novel compounds with potential biological activities. These activities range from anticancer to antibacterial effects, illustrating the chemical versatility and applicability of these compounds in drug discovery and development processes. For example, the design, synthesis, and evaluation of nitroimidazole derivatives containing the oxadiazole scaffold as FabH inhibitors demonstrate strong antibacterial activities, showcasing their relevance in addressing antibiotic resistance (Li et al., 2012).

Propiedades

IUPAC Name |

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O6/c18-11(8-2-1-3-9(6-8)17(19)20)14-13-16-15-12(23-13)10-7-21-4-5-22-10/h1-3,6-7H,4-5H2,(H,14,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZQUBAZYPLWNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2391369.png)

![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2391370.png)

![Phenyl-[1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexan-2-yl]methanone](/img/structure/B2391371.png)

![Tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate](/img/structure/B2391376.png)

![N-(2,5-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2391379.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2391382.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2391385.png)